Product packaging for Silodosin N-Oxide(Cat. No.:)

Silodosin N-Oxide

Cat. No.: B1159434
M. Wt: 511.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Silodosin N-Oxide (CAS 2361272-05-9) is an oxidative metabolite and a identified impurity of Silodosin, a medication approved for the symptomatic treatment of Benign Prostatic Hyperplasia (BPH) . As a research compound, its primary application lies in analytical and pharmaceutical development, where it is used as a reference standard for quality control and stability testing of Silodosin drug substances and products . Monitoring such impurities is critical for ensuring the safety, efficacy, and stability of pharmaceutical formulations, in compliance with guidelines from regulatory bodies like the FDA and EMA . The parent drug, Silodosin, functions as a highly selective antagonist of the alpha-1A adrenergic receptor . By blocking these receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra, Silodosin inhibits norepinephrine-induced muscle contraction . This mechanism leads to the relaxation of the lower urinary tract, thereby alleviating the obstructive and irritative symptoms associated with BPH, such as difficulty urinating and poor urine flow . Researchers investigating the pharmacokinetics and metabolic pathways of Silodosin will find this compound to be a critical analytical standard. The molecular formula of this compound is C25H32F3N3O5, and it has a molecular weight of 511.53 g/mol . This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₅H₃₂F₃N₃O₅

Molecular Weight

511.53

Origin of Product

United States

Chemical Synthesis and Derivatization of Silodosin N Oxide

Strategies for Selective N-Oxidation of Silodosin (B1681671) Precursors

The selective N-oxidation of the indoline (B122111) nitrogen in Silodosin or a suitable precursor would be the most direct approach to synthesize Silodosin N-Oxide. The indoline ring system, being a saturated heterocyclic amine, is susceptible to oxidation at the nitrogen atom.

Common oxidizing agents for the N-oxidation of tertiary amines, including cyclic amines like indoline, include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netrsc.org The reaction typically involves treating the tertiary amine with the oxidizing agent in a suitable solvent at controlled temperatures. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

For a complex molecule like Silodosin, with multiple potentially reactive functional groups (a secondary amine, a primary amide, and ether linkages), achieving selective N-oxidation of the indoline nitrogen would require careful optimization of reaction conditions. Factors such as the choice of oxidant, solvent, temperature, and reaction time would be critical to minimize side reactions and maximize the yield of the desired N-oxide.

Development of Novel Synthetic Pathways for this compound

Given the absence of published specific pathways, the development of novel synthetic routes for this compound would be a significant research endeavor.

A key challenge in the synthesis of this compound is achieving regioselectivity, specifically the oxidation of the indoline nitrogen over the secondary amine in the side chain. The relative nucleophilicity and steric hindrance of the two nitrogen atoms would play a crucial role. The indoline nitrogen, being part of a bicyclic system, might exhibit different reactivity compared to the more flexible aliphatic secondary amine.

Methodologies could involve the use of protecting groups. For instance, the secondary amine could be temporarily protected with a suitable group that is stable to the N-oxidation conditions and can be selectively removed afterward. This would direct the oxidation to the unprotected indoline nitrogen.

Silodosin is a chiral molecule with a stereocenter in the aminopropyl side chain. The formation of this compound introduces a new chiral center at the indoline nitrogen, leading to the possibility of diastereomers. The development of diastereoselective synthesis approaches would be essential to control the stereochemistry of the final product.

The stereochemical outcome of the N-oxidation could be influenced by the existing stereocenter in the molecule through substrate-controlled diastereoselection. The chiral side chain could direct the approach of the oxidizing agent to one face of the indoline nitrogen, leading to a preferential formation of one diastereomer. The extent of this diastereoselectivity would depend on the specific oxidant and reaction conditions used.

Characterization of Synthetic this compound Intermediates

The synthesis of this compound would involve various intermediates, particularly if protecting group strategies are employed. The characterization of these intermediates is crucial for process monitoring and ensuring the identity and purity of the final product. Standard analytical techniques would be employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for elucidating the structure of intermediates and the final N-oxide, confirming the site of oxidation and the integrity of the rest of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the intermediates and the final product.

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying key functional groups and monitoring the progress of the reaction, for instance, by observing the appearance of the N-O stretching vibration.

Table 1: Potential Synthetic Intermediates and their Characterization Data (Hypothetical)

Intermediate NameMolecular FormulaKey Characterization Data (Expected)
N-Protected SilodosinC30H40F3N3O6 (example with Boc protection)1H NMR: Appearance of Boc protecting group signals. MS: Correct molecular ion peak.
This compoundC25H32F3N3O51H NMR: Downfield shift of protons adjacent to the indoline nitrogen. 13C NMR: Shift in the carbon signals of the indoline ring. MS: Molecular ion peak corresponding to the N-oxide.

Production Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from a laboratory to a larger, research-quantity scale would present several challenges. acs.orgfuture4200.com

Safety: Many oxidizing agents, such as m-CPBA, can be hazardous on a larger scale and require careful handling and temperature control to prevent runaway reactions. nih.gov

Reaction Control: Maintaining consistent temperature and mixing during the oxidation reaction is crucial for selectivity and to avoid the formation of impurities.

Work-up and Purification: The removal of the carboxylic acid byproduct from the N-oxidation reaction and the purification of the final product would need to be optimized for larger quantities. Chromatographic purification, which may be suitable for small-scale synthesis, can be challenging and costly to scale up. Crystallization or salt formation might be explored as alternative purification methods.

Impurity Profile: The impurity profile of the scaled-up synthesis would need to be carefully analyzed to ensure the quality and purity of the this compound produced for research purposes.

Biotransformation and Metabolic Pathways of Silodosin N Oxide

Oxidative Metabolic Conversion of Silodosin (B1681671) to N-Oxide

The conversion of the parent drug, silodosin, to its N-oxide derivative is a phase I metabolic reaction. This process involves the addition of an oxygen atom to the nitrogen atom in the silodosin molecule.

Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze the N-oxidation of various xenobiotics. drugbank.comhiv-druginteractions.org For some drugs, FMOs are the primary enzymes responsible for the formation of N-oxide metabolites. hyphadiscovery.comdrugbank.com However, based on available research, the specific contribution of FMO enzymes to the N-oxidation of silodosin has not been documented. The primary focus of existing literature remains on the role of the CYP450 system, particularly CYP3A4. fda.goveuropa.eurwandafda.gov.rw

Species-Specific Differences in N-Oxidation Pathways (Non-Human Mammalian Models)

Significant qualitative and quantitative differences exist in the metabolic profile of silodosin across various species. tga.gov.au While oxidative biotransformation is a common pathway in humans, rats, and dogs, the specific metabolites and their proportions vary considerably. tga.gov.au A key difference is in glucuronidation; the main metabolite in human plasma is a glucuronide conjugate (KMD-3213G), which is not detected in rat or dog plasma. fda.govresearchgate.netnih.gov

Table 1: Comparative Pharmacokinetics and Metabolism of Silodosin in Different Species

Parameter Human Rat Dog Monkey
Primary Metabolic Pathways Glucuronidation (UGT2B7), Oxidation (CYP3A4), Dehydrogenation. drugbank.commims.com Oxidation, Dehydrogenation. fda.govtga.gov.au Oxidation, Dehydrogenation. fda.govtga.gov.au Extensive metabolism noted in hepatocytes. fda.gov
Major Metabolite(s) KMD-3213G (glucuronide conjugate). geneesmiddeleninformatiebank.nldrugbank.com KMD-3293. fda.govtga.gov.au KMD-3293. fda.govtga.gov.au Not specified, but extensive transformation. fda.gov
Glucuronide Conjugate (KMD-3213G) Formation Major metabolite. researchgate.netnih.gov Not detected. researchgate.netnih.gov Not detected. researchgate.netnih.gov Minimal. fda.gov

| In Vitro Hepatocyte Metabolism | Extensive. tga.gov.au | Less extensive than human/monkey. tga.gov.au | Less extensive than human/monkey. tga.gov.au | Extensive. fda.gov |

This table is generated based on available data and highlights major reported differences. Specific quantification of N-oxide pathways is not detailed in the source material.

In Vitro Biotransformation Studies Utilizing Cellular and Subcellular Fractions

In vitro models are essential tools for elucidating the metabolic pathways of drugs like silodosin. xenotech.com Various cellular and subcellular fractions have been employed to identify the enzymes and metabolites involved.

Human Liver Microsomes : These preparations, which are rich in CYP enzymes, were instrumental in identifying CYP3A4 as the primary enzyme in silodosin's oxidative metabolism. fda.gov Inhibition studies with ketoconazole (B1673606) in microsomes demonstrated a greater than 70% reduction in silodosin metabolism. tga.gov.au

Hepatocytes : Studies with cultured hepatocytes from rats, dogs, monkeys, and humans have been used for cross-species comparisons of metabolic stability, showing more extensive metabolism in primate hepatocytes. fda.gov

S9 Fraction : Incubations with S9 fractions, which contain both microsomal and cytosolic enzymes, helped determine that the formation of the metabolite KMD-3293 is mediated by alcohol and aldehyde dehydrogenases, rather than CYP enzymes. fda.gov

Recombinant Enzymes : Specific cDNA-expressed UGT isoforms were used to pinpoint UGT2B7 as the enzyme responsible for the formation of the major human metabolite, the glucuronide conjugate KMD-3213G. fda.gov

Table 2: Summary of Findings from In Vitro Biotransformation Studies of Silodosin

In Vitro System Key Finding Reference(s)
Human Liver Microsomes Identified CYP3A4 as the main oxidative enzyme. fda.govtga.gov.au
Multi-species Hepatocytes Showed extensive metabolism in human and monkey vs. rat and dog. tga.gov.aufda.gov
S9 Fractions Revealed alcohol/aldehyde dehydrogenases form metabolite KMD-3293. fda.gov
Recombinant UGTs Identified UGT2B7 as the enzyme for glucuronidation (KMD-3213G). fda.gov

| Caco-2 Cells | Showed that silodosin is a substrate for P-glycoprotein. | rwandafda.gov.rwgeneesmiddeleninformatiebank.nleuropa.eu |

Biotransformation in Animal Models (Excluding Clinical Human Data)

Studies in non-human animal models provide crucial preclinical data on drug metabolism and disposition. Following oral administration of radiolabelled silodosin to male rats, radioactivity was rapidly and widely distributed to most tissues, with the highest concentrations found in the liver and kidneys. researchgate.netnih.gov

Metabolic profiling in rats and dogs identified several metabolites, with KMD-3293 being a notable product of oxidation. fda.govtga.gov.au However, the metabolic profile in these animals differs significantly from that in humans. The major human plasma metabolite, KMD-3213G (the glucuronide conjugate), was not found in the plasma of rats or dogs, highlighting a significant species difference in a primary clearance pathway. fda.govresearchgate.netnih.gov While oxidative biotransformation is common across species, the specific products and their relevance can vary. tga.gov.au Research has focused on metabolites like KMD-3293, which was detected in rat and dog plasma at concentrations considered to be in excess of those observed in humans under certain study conditions. fda.gov

Analytical Methodologies for Silodosin N Oxide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the effective separation of Silodosin (B1681671) N-Oxide from its parent compound, Silodosin, and other related impurities or metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the cornerstones of this analytical endeavor.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of Silodosin and its related substances, including the N-Oxide. Stability-indicating HPLC methods, designed to separate the active pharmaceutical ingredient (API) from its degradation products, are particularly relevant. These methods typically utilize a C8 or C18 stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier.

Several studies have developed HPLC methods for the simultaneous determination of Silodosin and its impurities. For instance, a method for separating Silodosin from its degradation products might employ a C18 column with a mobile phase of methanol (B129727), acetonitrile (B52724), and a phosphate (B84403) buffer. austinpublishinggroup.cominnovareacademics.in The detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of the elution profile at multiple wavelengths, with 270 nm being a frequently used wavelength for Silodosin and its derivatives. researchgate.netd-nb.info

ParameterTypical Conditions for Silodosin and Impurities Analysis
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol, Acetonitrile, and Phosphate Buffer (pH adjusted)
Detection PDA at 270 nm
Flow Rate 1.0 mL/min

While these methods are developed for the parent drug and a mixture of impurities, they provide a strong foundation for the specific quantification of Silodosin N-Oxide, which would elute as a distinct peak in the chromatogram under optimized conditions.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it an ideal technique for analyzing complex mixtures containing metabolites like this compound. The use of sub-2 µm particle columns in UHPLC systems allows for faster analysis times and improved separation efficiency.

A stability-indicating UHPLC method has been developed for the quantitative determination of Silodosin and its related substances. researchgate.netoup.com Such methods are capable of separating Silodosin from impurities generated under various stress conditions, including oxidation, which is the process that forms this compound. oup.com A representative UHPLC method might use a C18 column with a gradient elution profile. researchgate.net

A study on the in vivo metabolism of Silodosin in rats utilized a UHPLC system coupled with a high-resolution mass spectrometer to identify various metabolites, including those formed through oxidation. researchgate.netaminer.orgnih.govresearchgate.net The chromatographic separation in this study was achieved on a C18 column with a gradient mobile phase consisting of an aqueous solution with 0.1% formic acid and an organic phase of acetonitrile and methanol with 0.1% formic acid. researchgate.net

ParameterExample UHPLC Conditions for Silodosin Metabolite Profiling
Stationary Phase Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm)
Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH 6.0) B: Acetonitrile
Elution Mode Gradient
Detection UV at 273 nm / Mass Spectrometry

These UHPLC methods provide the necessary resolution to separate this compound from other closely related compounds, enabling its accurate quantification.

Chiral Chromatography for Stereoisomeric Analysis

Silodosin possesses a single chiral center and exists as the (R)-enantiomer. The formation of this compound occurs at the nitrogen atom of the indoline (B122111) ring, which is not the chiral center. Therefore, the (R)-configuration of the original Silodosin molecule is expected to be retained in its N-oxide metabolite.

While there are no specific chiral chromatography methods reported exclusively for this compound, the methods developed for the enantiomeric separation of Silodosin could likely be adapted. Chiral HPLC methods for Silodosin often employ polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose. d-nb.inforesearchgate.nettga.gov.au For example, a Chiralpak AD-3 column with a mobile phase of n-heptane, ethanol, and diethylamine (B46881) has been successfully used for the enantioselective separation of Silodosin and its impurities. d-nb.inforesearchgate.nettga.gov.au

Given that the chiral center remains intact, it is plausible that such a method could resolve the (R)- and potential (S)-enantiomers of this compound, should the need for such an analysis arise. However, the applicability and optimization of these methods for the N-oxide would require experimental verification.

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of drug metabolites. When coupled with liquid chromatography, it provides a powerful platform for analyzing complex biological and chemical samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is routinely used for the detection and quantification of Silodosin and its metabolites in various biological matrices. innovareacademics.in The technique combines the separation power of LC with the mass-analyzing capabilities of MS. For the analysis of this compound, which has a molecular weight of 511.53 g/mol , LC-MS can readily detect the protonated molecule [M+H]+ at an m/z of approximately 512.5. researchgate.netjournaljpri.com

Studies on the forced degradation of Silodosin have employed LC-MS to identify the resulting products. austinpublishinggroup.com Under oxidative stress conditions, the formation of this compound would be expected, and its presence confirmed by the detection of its corresponding molecular ion peak.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are employed. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.

The in vivo metabolic investigation of Silodosin in rats utilized UHPLC-QTOF-MS/MS (Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) for the comprehensive characterization of its metabolites. researchgate.netaminer.orgnih.govresearchgate.net This study identified a range of phase I metabolites, including oxidative products. researchgate.netaminer.orgnih.govresearchgate.net this compound, being an oxidative metabolite, would be one of these identified compounds.

The fragmentation pattern of N-oxides in MS/MS is often characterized by a neutral loss of 16 Da, corresponding to the loss of an oxygen atom. This "deoxygenation" is a diagnostic fragmentation that can help to distinguish N-oxides from hydroxylated isomers.

The MS/MS fragmentation of the parent Silodosin molecule (m/z 496.3) is known to produce a significant fragment at m/z 261.4. innovareacademics.in For this compound (m/z ~512.5), one would expect to observe a precursor ion at this m/z and a characteristic product ion resulting from the neutral loss of 16 Da, leading to a fragment ion at m/z ~496.5, which corresponds to the protonated Silodosin molecule. Further fragmentation of this ion would likely follow the established fragmentation pathway of Silodosin.

Fourier Transform Mass Spectrometry (FTMS) Applications

Fourier Transform Mass Spectrometry (FTMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the structural elucidation of drug metabolites and degradation products. In the context of Silodosin, high-resolution mass spectrometry (HRMS) methods, such as those using an LTQ-Orbitrap mass spectrometer, have been instrumental in identifying and characterizing various stress-induced degradation products. nih.gov

In forced degradation studies, Silodosin was subjected to hydrolytic, oxidative, photolytic, and thermal stress. nih.gov The resulting degradants were separated using an ultra-high-performance liquid chromatography (UHPLC) system and analyzed by the mass spectrometer. This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent drug and its related substances, including N-oxide derivatives. nih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to pinpoint the site of modification, such as oxidation on the indoline nitrogen to form this compound. nih.gov For instance, the selective reduction of an N-oxide back to its parent amine using reagents like titanium chloride (TiCl₃) can be monitored by mass spectrometry to confirm the identity of the N-oxide metabolite. researchgate.net

Development and Validation of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a regulatory requirement to ensure that the presence of degradation products or impurities, such as this compound, does not interfere with the quantification of the active pharmaceutical ingredient (API). d-nb.info These methods, typically based on reverse-phase high-performance liquid chromatography (RP-HPLC) or UHPLC, are designed to separate the API from any potential impurities. researchgate.netoup.com

The process involves subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to intentionally produce degradation products. nih.govoup.com A chromatographic method is then developed to achieve adequate resolution between the parent drug peak and the peaks of all formed degradation products. d-nb.inforesearchgate.net Validation of these methods is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. oup.comjchr.org

Specificity and Selectivity Profiling

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. rjptonline.org In the analysis of Silodosin, specificity is demonstrated through forced degradation studies. oup.comrjpbcs.com

Solutions of Silodosin are exposed to harsh conditions, for example:

Acid Degradation: Refluxing with 0.1N HCl. researchgate.net

Base Degradation: Refluxing with 0.1N NaOH. researchgate.netoup.com

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 0.05% to 30%). researchgate.netrjpbcs.com

Thermal Degradation: Exposing the solid drug to high temperatures (e.g., 105°C). researchgate.net

Photolytic Degradation: Exposing the drug solution to UV light. researchgate.net

The resulting mixtures are then analyzed. A method is considered specific if the Silodosin peak is well-resolved from all the degradation product peaks, with a resolution of greater than 2.0 being a common target. researchgate.net Peak purity analysis, often using a photodiode array (PDA) detector, is also performed to confirm that the parent drug peak is spectrally pure and free from any co-eluting impurities. rjptonline.org

Linearity, Accuracy, Precision, and Robustness

Validation of an analytical method for Silodosin and its impurities involves establishing several key performance parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by analyzing a series of standard solutions at different concentrations and determining the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.00. researchgate.netaustinpublishinggroup.com

Accuracy: The closeness of the test results to the true value. It is often determined by spike-and-recovery studies, where known amounts of impurities are added to the sample solution. The percentage recovery is then calculated. rjpbcs.comaustinpublishinggroup.com

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) are assessed. rjpbcs.comaustinpublishinggroup.com

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Variations may include changes in mobile phase pH, flow rate, or column temperature. researchgate.netrjptonline.org

The table below summarizes typical validation results from various developed HPLC methods for Silodosin analysis.

ParameterFindingReference
Linearity RangeVaries by method, e.g., 20-100 µg/mL, 39.56-118.68 µg/mL, 0.1-40 µg/mL jchr.orgrjpbcs.comdergipark.org.tr
Correlation Coefficient (R²)Typically ≥ 0.997 rjpbcs.comaustinpublishinggroup.com
Accuracy (% Recovery)Generally within 98.0% to 102.0% researchgate.netaustinpublishinggroup.com
Precision (%RSD)Typically < 2.0% jchr.orgrjpbcs.comresearchgate.net
RobustnessMethod remains reliable with small changes to flow rate (±0.2 mL/min) and column temperature (±3-5°C) researchgate.netrjptonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. The chemical structure of Silodosin itself was confirmed using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR, as well as two-dimensional NMR experiments. europa.eu

For confirming the structure of an impurity like this compound, NMR provides definitive evidence. The N-oxidation of the indoline nitrogen atom induces significant changes in the chemical shifts of nearby protons and carbons. researchgate.net Specifically, the protons on the carbons adjacent to the newly formed N-oxide group would be expected to shift downfield due to the deshielding effect of the electronegative oxygen atom. ¹⁵N NMR spectroscopy is particularly powerful for identifying N-oxidation, as the resonance of the affected nitrogen atom typically shifts downfield by 85–100 ppm upon oxidation. researchgate.net By isolating the impurity using a technique like preparative HPLC, a full suite of NMR experiments can be performed to provide unequivocal structure confirmation. pnrjournal.com

Reference Standard Preparation and Qualification

A qualified reference standard is a highly purified compound against which samples are compared in analytical tests. For an impurity like this compound, a reference standard is essential for the validation of analytical methods and for the routine quality control of the drug substance.

The preparation of a this compound reference standard involves either its isolation from forced degradation samples or, more commonly, a dedicated chemical synthesis. Isolation via preparative chromatography can yield small quantities for initial characterization. pnrjournal.com However, for a qualified standard, a robust synthetic route is preferred to ensure a consistent supply.

Once synthesized or isolated, the compound undergoes rigorous qualification. This process includes:

Structural Confirmation: The identity of the compound is unequivocally confirmed using techniques like Mass Spectrometry and a full panel of NMR analyses (¹H, ¹³C, 2D-NMR). europa.eupnrjournal.com

Purity Assessment: The purity of the standard is determined using a high-resolution chromatographic method, such as HPLC or UHPLC, with a universal detector or by assessing peak area percentage at multiple wavelengths. Purity is often reported as >99%. unimi.it

Potency Assignment: The exact content or potency of the standard is determined, often by a mass balance approach, accounting for water content (by Karl Fischer titration), residual solvents (by Gas Chromatography), and non-volatile inorganic impurities.

Characterization: Additional characterization may include techniques like Fourier Transform Infrared Spectroscopy (FTIR) and thermal analysis (TG/DSC). europa.euresearchgate.net

A certificate of analysis is issued for the qualified reference standard, documenting its identity, purity, potency, and storage conditions. simsonpharma.com

Preclinical Investigations of Silodosin N Oxide

Toxicological Assessment in Non-Human Animal Models (Mechanistic Focus)

Carcinogenicity Studies (Mechanisms of Observed Lesions)

There are no available carcinogenicity studies that specifically investigate the effects of Silodosin (B1681671) N-Oxide in animal models. Consequently, information regarding any potential mechanisms of observed lesions for this specific metabolite is unavailable.

Reproductive and Developmental Toxicology (Non-Clinical Relevance)

Specific studies on the reproductive and developmental toxicology of Silodosin N-Oxide are not present in the available scientific literature. Preclinical reproductive toxicology data is available for Silodosin, but this cannot be directly extrapolated to its N-oxide metabolite.

Pharmacokinetic Characterization in Animal Models

Absorption and Distribution Profiles

Detailed information on the absorption and distribution profiles of this compound in animal models is not available. Pharmacokinetic studies have predominantly focused on Silodosin and its glucuronide metabolite.

Species-Specific Pharmacokinetic Dispositions

There is no available data in the reviewed scientific literature or regulatory files concerning the species-specific pharmacokinetic disposition of this compound. Studies detailing its absorption, distribution, metabolism, and excretion in common preclinical species (such as rats, dogs, or monkeys) compared to humans have not been published. Therefore, key pharmacokinetic parameters like Cmax, AUC, half-life, and bioavailability for this compound across different species cannot be provided.

Table 1: Species-Specific Pharmacokinetic Parameters of this compound (Note: Data not available in the reviewed literature.)

Parameter Species: Rat Species: Dog Species: Human
Cmax N/A N/A N/A
Tmax N/A N/A N/A
AUC N/A N/A N/A
Half-life (t½) N/A N/A N/A
Bioavailability (%) N/A N/A N/A

In Vitro Pharmacological Activity and Receptor Binding Affinity Studies

No studies detailing the in vitro pharmacological activity or receptor binding affinity of this compound were identified in the public domain. While the parent compound, Silodosin, is well-characterized as a potent and selective α1A-adrenoceptor antagonist, the activity of the N-oxide metabolite at this or any other receptor is not documented. europa.euresearchgate.net

Alpha-Adrenoceptor Subtype Selectivity (if observed)

Information regarding the binding affinity and selectivity of this compound for alpha-adrenoceptor subtypes (α1A, α1B, α1D) is not available. The high selectivity of the parent drug, Silodosin, for the α1A subtype over the α1B and α1D subtypes is a key feature of its pharmacological profile, but it is unknown if this property is retained, altered, or lost in its N-oxide form. europa.euabbvie.canih.gov

Table 2: Alpha-Adrenoceptor Subtype Binding Affinity (Ki, nM) of this compound (Note: Data not available in the reviewed literature.)

Compound α1A-Adrenoceptor α1B-Adrenoceptor α1D-Adrenoceptor Selectivity Ratio (α1A:α1B)
This compound N/A N/A N/A N/A

Evaluation of Other Potential Biological Targets

There is no published research evaluating the potential interaction of this compound with other biological targets. Investigations into off-target activities, such as effects on other G-protein coupled receptors, ion channels (including hERG), or enzymes, have not been reported for this specific metabolite.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations of Silodosin (B1681671) N-Oxide

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). In the context of Silodosin N-Oxide, these studies are essential to hypothesize how N-oxidation affects its interaction with the α1A-adrenergic receptor, the primary target of the parent drug, Silodosin.

Docking studies of the parent compound, Silodosin, have identified key amino acid residues within the α1A-adrenoceptor that are crucial for binding. These interactions are primarily driven by hydrogen bonds and electrostatic forces. researchgate.net For this compound, the introduction of a polar N-oxide group on the indoline (B122111) nitrogen is expected to alter its electronic and steric properties, thereby influencing its binding mode and affinity compared to Silodosin.

Simulations would typically involve:

Homology Modeling: Creating a three-dimensional model of the human α1A-adrenergic receptor, often based on the crystal structures of related G-protein coupled receptors.

Ligand Preparation: Generating a 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using algorithms to place the this compound molecule into the binding site of the receptor model in various possible conformations and orientations.

Scoring and Analysis: Calculating a binding score (e.g., binding energy) for each pose to estimate binding affinity. The poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The addition of the oxygen atom in this compound could introduce new potential hydrogen bond acceptor capabilities while increasing the polarity in the indoline ring region. This might lead to a different set of interactions with receptor residues or a change in the strength of existing ones, potentially altering the compound's selectivity and affinity for the α1A, α1B, and α1D adrenoceptor subtypes. nih.govnih.gov

Table 1: Hypothetical Comparison of Key Binding Interactions
CompoundInteracting Residues (α1A-Receptor)Type of InteractionPotential Impact of N-Oxidation
SilodosinAsp106, Gln177, Ser188, Ser192, Phe193 researchgate.netHydrogen Bonds, Electrostatic researchgate.netN/A
This compoundAsp106, Gln177, Ser188, Ser192, Phe193Hydrogen Bonds, Electrostatic, PolarThe N-oxide moiety could form an additional hydrogen bond or stronger polar interactions, potentially altering binding affinity. Increased steric bulk may slightly reorient the ligand in the binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. rsdjournal.org For this compound, these calculations provide fundamental data on its electronic structure, which governs its stability, reactivity, and interactions. mdpi.com

Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The N-oxide oxygen atom would be a region of high negative potential, indicating its role as a hydrogen bond acceptor.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

These theoretical studies can predict the most likely sites for metabolic attack or chemical reaction and help rationalize the molecule's binding behavior observed in docking simulations. mdpi.comresearchgate.net

Table 2: Key Quantum Chemical Parameters and Their Significance for this compound
ParameterDescriptionPredicted Significance for this compound
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the electron density surface.Highlights the highly negative potential around the N-oxide oxygen, making it a prime site for electrophilic attack or hydrogen bonding.
HOMO-LUMO Energy GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap compared to Silodosin might suggest higher reactivity.
Natural Atomic ChargesDistribution of electron charge among atoms in the molecule.Quantifies the increased polarity of the N-O bond and its influence on the indoline ring system.

In Silico Prediction of Metabolic Pathways and N-Oxidation Propensity

In silico metabolic prediction tools and software are widely used in drug discovery to forecast the metabolic fate of a compound. nih.gov Silodosin undergoes extensive metabolism, primarily through glucuronidation (via UGT2B7), dehydrogenation, and oxidation (via CYP3A4). drugbank.comtga.gov.au

Computational models can predict the "Sites of Metabolism" (SOMs) on a molecule with reasonable accuracy. These models use algorithms based on known metabolic reactions and quantum chemical properties to identify which atoms are most susceptible to enzymatic modification. For Silodosin, these tools can predict the likelihood of oxidation at various positions, including N-oxidation of the indoline nitrogen.

The propensity for N-oxidation depends on several factors, including the accessibility of the nitrogen atom and its electronic properties. In silico models would analyze the Silodosin structure and likely flag the indoline nitrogen as a potential site for CYP-mediated oxidation, leading to the formation of this compound. Studies on Silodosin have utilized in silico toxicology screening for its metabolites, underscoring the integration of computational methods in its metabolic investigation. nih.gov

Table 3: Summary of Predicted Metabolic Pathways for Silodosin
Metabolic PathwayEnzyme(s) InvolvedResulting Metabolite TypeRelevance to this compound
GlucuronidationUGT2B7 drugbank.comtga.gov.auGlucuronide conjugate (e.g., KMD-3213G) drugbank.comMajor pathway for the parent drug.
OxidationCYP3A4 drugbank.comtga.gov.auOxidized metabolitesThis pathway includes N-oxidation, leading to the formation of this compound.
DehydrogenationAlcohol/Aldehyde Dehydrogenases drugbank.comtga.gov.auDehydrogenated metabolite (KMD-3293) drugbank.comAnother significant pathway for the parent drug.

Conformational Analysis and Stereochemical Impact

Conformational analysis examines the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. The specific three-dimensional conformation of a drug is critical for its ability to bind to its biological target.

Silodosin has a single chiral center at the propyl side chain and is administered as the pure (R)-enantiomer. tga.gov.aueuropa.eu The formation of this compound introduces a new feature at the indoline nitrogen. While the nitrogen atom in the N-oxide is technically a stereocenter, rapid pyramidal inversion is common in many N-oxides. However, the bulky nature of the substituents in this compound may hinder this inversion, potentially leading to stable, separable atropisomers.

The introduction of the N-oxide group has two main stereochemical impacts:

Computational methods, such as molecular dynamics simulations and potential energy surface scans, are used to explore the conformational landscape of this compound, identify the most stable conformers, and understand how the N-oxide modification impacts its preferred 3D structure.

Table 4: Comparison of Stereochemical Features
FeatureSilodosinThis compound
Chiral CentersOne, at the propyl side chain ((R)-configuration) tga.gov.aueuropa.euOne at the propyl side chain ((R)-configuration); potential for a second at the N-oxide nitrogen.
Key Conformational MoietyFlexibility in the indoline ring and propyl side chain.Increased rigidity around the indoline N-oxide bond, potentially restricting side-chain rotation.
Stereochemical Impact on BindingThe (R)-enantiomer provides optimal fit and high affinity for the α1A-adrenoceptor. nih.govChanges in conformation could alter the presentation of key binding groups to the receptor, potentially affecting affinity and selectivity.

Stability and Degradation Pathways of Silodosin N Oxide

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential in identifying the potential degradation products of a drug substance. These studies are conducted under more severe conditions than accelerated stability testing and are a regulatory requirement for new drug applications. The International Conference on Harmonisation (ICH) guidelines recommend exposing the drug to various stress conditions like hydrolysis, oxidation, photolysis, and thermal stress to determine its intrinsic stability and to develop stability-indicating analytical methods. oup.comnih.govoup.com

Hydrolytic Degradation: The stability of Silodosin (B1681671), the parent compound of Silodosin N-Oxide, has been evaluated under acidic, basic, and neutral hydrolytic conditions. nih.govoup.com In one study, Silodosin solutions were refluxed at 90°C for 7 hours in 0.1 N HCl, 0.1 N NaOH, and distilled water. oup.com Significant degradation was observed under both acidic and basic conditions, while the drug was found to be relatively stable in neutral conditions. oup.comnih.gov Specifically, approximately 4.63% degradation was observed in acidic conditions, whereas only 0.27% degradation occurred in basic conditions and 0.37% in neutral (water) hydrolysis. researchgate.net Another study reported 5.19% degradation in acidic conditions and 8.21% in basic conditions. samipubco.com The formation of a common degradation product under both acidic and basic stress suggests a similar degradation pathway. nih.gov

Oxidative Degradation: Silodosin has shown high sensitivity to oxidative stress. oup.com When a solution of Silodosin was treated with 0.05% hydrogen peroxide at room temperature for 10 minutes, approximately 15% degradation was observed. oup.comresearchgate.net In a more concentrated solution of 1.0% hydrogen peroxide, the drug degraded completely within the sample preparation and neutralization time. oup.comoup.com Another study reported 21.80% degradation under oxidative conditions. samipubco.com The formation of this compound itself is a result of oxidation. google.com

Thermal Degradation: Thermal degradation studies are performed by exposing the drug substance to high temperatures. Silodosin has demonstrated slight sensitivity to thermal stress. oup.com After being exposed to 105°C in a hot air oven for two days, approximately 4.64% degradation was observed. oup.comresearchgate.net Another study reported a higher degradation of 26.84% under thermal stress. samipubco.com

The following table summarizes the percentage of degradation of Silodosin observed under various forced degradation conditions from different studies.

Stress ConditionDegradation (%) - Study 1 researchgate.netDegradation (%) - Study 2 samipubco.com
Acid Hydrolysis4.635.19
Base Hydrolysis0.278.21
Water Hydrolysis0.37Not Reported
Oxidative14.8221.80
Thermal4.6426.84
Photo degradation0.2521.84
UV degradation0.34Not Reported

Identification and Characterization of Secondary Degradation Products

The degradation of Silodosin under various stress conditions leads to the formation of several degradation products. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying and characterizing these products. nih.govresearchgate.net

Under hydrolytic and oxidative stress, a total of five degradation products (DP1 to DP5) were identified using an LTQ-Orbitrap mass spectrometer. nih.gov

DP1: Observed under both acidic and basic conditions.

DP2: Formed under acidic conditions.

DP3: Formed under oxidative conditions.

DP4 and DP5: Formed under basic hydrolytic conditions. nih.gov

Another study using LC-ESI-MS/MS identified five previously unknown degradation products (DP 1 to DP 5) and proposed their formation mechanisms based on fragmentation patterns. nih.gov The major degradation products, DP 1 and DP 2, were isolated and further evaluated. nih.gov

Kinetics of Formation and Degradation

The study of degradation kinetics provides valuable information about the rate at which a drug degrades and the order of the reaction. This information is crucial for predicting the shelf-life of a drug product.

Kinetic investigations of Silodosin degradation have been performed using methods like RP-HPLC. researchgate.net These studies have determined the order of reactions and investigated the effects of the concentration of the degrading agent and temperature on the reaction rate. researchgate.netresearchgate.net The degradation of Silodosin has been observed to follow a specific order under different stress conditions, with oxidative degradation often being the most significant, followed by photolytic, thermal, basic, and acidic degradation. samipubco.com

Impurity Profiling within Silodosin Formulations

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its formulation. The presence of impurities, including degradation products like this compound, can affect the quality, safety, and efficacy of the final product. nih.gov

Several process-related impurities and degradation products have been identified in Silodosin formulations. researchgate.netsynzeal.com These impurities are controlled within specified limits as per regulatory guidelines. europa.eu Analytical methods like UHPLC are developed and validated to separate and quantify Silodosin from its known impurities and degradation products. oup.comoup.com The structures of these impurities are often confirmed using techniques like liquid chromatography-mass spectrometry (LC-MS) and direct mass analysis. researchgate.net

Influence of Excipients and Environmental Factors on Stability

The stability of a drug substance within a formulation can be significantly influenced by the excipients used and by environmental factors such as light and temperature.

Excipients: Silodosin has been reported to have incompatibilities with certain common pharmaceutical excipients. google.com For instance, the use of lactose (B1674315) as a filler can lead to undesirable dissolution properties. google.com The choice of disintegrants can also impact the drug's performance. Studies have shown that while different disintegrants may not affect the disintegration process itself, they can alter the permeability of Silodosin. nih.govresearchgate.net For example, crospovidone and povidone have been shown to increase the absorption of Silodosin compared to pregelatinized corn starch. nih.govresearchgate.net The use of macrogol (polyethylene glycol) and poloxamers as surfactants has been found to contribute to excellent storage stability. google.com

Environmental Factors: As established in the forced degradation studies, Silodosin is sensitive to light, oxidation, and heat. oup.comgeneesmiddeleninformatiebank.nl Therefore, it is crucial to protect Silodosin formulations from light and to store them at controlled temperatures. geneesmiddeleninformatiebank.nl The use of light-shielding materials like titanium oxide in the formulation or packaging can enhance photostability. google.comgoogle.com Stability data for Silodosin formulations stored under various temperature and humidity conditions (e.g., 25°C/60%RH, 30°C/75%RH, and 40°C/75%RH) are generated to establish the shelf-life and appropriate storage conditions. geneesmiddeleninformatiebank.nl

Future Research Directions

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of minor metabolites and impurities like Silodosin (B1681671) N-Oxide at trace levels in complex biological matrices and active pharmaceutical ingredients (APIs) are significant analytical challenges. While various methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used for silodosin and its major metabolites, specific methods for Silodosin N-Oxide are not well-established. nih.govnih.gov

Future research should focus on developing highly sensitive and selective analytical methods. Capillary gas chromatography and stability-indicating HPLC methods have been developed for other silodosin-related impurities and could be adapted. nih.govresearchgate.net The development of a validated LC-MS/MS method specifically for this compound would be invaluable. Such a method would need to achieve a low limit of quantification (LLOQ) to be applicable in pharmacokinetic and impurity profiling studies. researchgate.net Furthermore, research into novel sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction optimized for N-oxide compounds, could enhance recovery and reduce matrix effects, leading to more accurate quantification. pnrjournal.com

Investigation of Undiscovered Biotransformation Pathways

The metabolic pathways of silodosin are extensive, involving glucuronidation, alcohol and aldehyde dehydrogenase, and oxidative pathways primarily mediated by the CYP3A4 enzyme. tga.gov.aufda.gov Silodosin is known to be metabolized into several compounds, including the major active metabolite KMD-3213G (silodosin glucuronide) and KMD-3293. nih.govdrugbank.com While oxidation is a known pathway, the specific enzymes and mechanisms leading to the formation of this compound have not been thoroughly elucidated. drugbank.com

Future in vitro studies using human liver microsomes, hepatocytes, and recombinant CYP enzymes could pinpoint the specific P450 isoenzymes or flavin-containing monooxygenases (FMOs) responsible for the N-oxidation of silodosin's indoline (B122111) nitrogen or other nitrogen atoms. A study on rats identified 13 phase I metabolites, including various oxidative products, highlighting the complexity of its biotransformation. researchgate.net Investigating whether this compound is a primary metabolite or a product of further metabolism of another intermediate is another critical research question. Understanding these pathways is essential for predicting potential drug-drug interactions and variability in patient populations.

Mechanistic Studies on Long-Term Preclinical Effects (excluding clinical implications)

The preclinical safety of silodosin has been evaluated, but the specific toxicological profile of this compound remains largely unknown. rwandafda.gov.rweuropa.eu As a metabolite and potential impurity in the final drug product, its long-term effects need to be understood, independent of any direct clinical implications for patients.

Future preclinical research should involve in vitro and in vivo studies to assess the potential long-term effects of this compound. In vitro cytotoxicity assays using various cell lines could provide initial data on its potential for cellular damage. Genotoxicity and mutagenicity should be assessed using standard assays like the Ames test and in vitro micronucleus test. pnrjournal.com Long-term animal studies, while resource-intensive, could be warranted if initial in vitro findings suggest potential for toxicity. These studies would focus on identifying any target organ toxicity or other preclinical safety signals associated with chronic exposure to this specific compound, contributing to a more complete safety profile of all silodosin-related substances. In silico toxicity prediction tools could also be employed as a preliminary screening step. researchgate.net

Exploration of Novel Synthetic Routes for Related Analogs

The synthesis of silodosin is a multi-step process, and various synthetic routes have been developed to improve yield and purity. unimi.it The synthesis of metabolites and impurities like this compound is crucial for their use as reference standards in analytical methods and for toxicological evaluation. Chemical suppliers list this compound, indicating that synthetic routes exist, though they are not widely published in scientific literature. clearsynth.como2hdiscovery.coaxios-research.com

Future research in this area should focus on developing and optimizing efficient and scalable synthetic routes for this compound and other related analogs. This could involve the direct oxidation of silodosin using various oxidizing agents or a multi-step synthesis starting from a suitable indoline precursor. The development of stereoselective synthetic methods would also be of interest, given the chiral nature of the parent silodosin molecule. nih.gov Exploring novel synthetic strategies could not only provide a reliable source of this compound for research purposes but also lead to the discovery of new analogs with potentially interesting pharmacological properties, thereby expanding the chemical space around the silodosin scaffold.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Silodosin N-Oxide?

  • Methodological Answer : this compound synthesis typically involves oxidation of silodosin using cytochrome P450 enzymes or chemical oxidants like m-chloroperbenzoic acid. Characterization requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity by analyzing proton and carbon environments.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification, using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
    • Experimental protocols must adhere to reproducibility standards, with detailed descriptions of reaction conditions, solvent systems, and purification steps in the main manuscript or supplementary materials .

Q. How can researchers validate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Models : Use hepatocyte or microsomal incubations with silodosin, followed by LC-MS/MS to detect N-oxide metabolites. Include controls with CYP3A4/5 inhibitors (e.g., ketoconazole) to confirm enzymatic involvement .
  • In Vivo Models : Administer silodosin to rodents, collect plasma/urine samples at timed intervals, and employ stable isotope labeling to trace metabolic conversion. Compare pharmacokinetic parameters (e.g., AUC, Cmax) between parent drug and metabolite .
  • Data Reporting : Tabulate metabolic ratios (N-oxide/silodosin) and highlight interspecies differences in enzyme activity .

Q. What analytical strategies are critical for distinguishing this compound from its glucuronide conjugate in biological matrices?

  • Methodological Answer :

  • Chromatographic Separation : Optimize mobile phase gradients (e.g., acetonitrile/ammonium formate) to resolve polar N-oxide from glucuronide derivatives.
  • Enzymatic Hydrolysis : Treat samples with β-glucuronidase to cleave glucuronide bonds, then quantify free N-oxide via MS/MS.
  • Quality Control : Validate methods using spiked matrices (plasma, urine) to ensure specificity, accuracy (85–115%), and precision (CV <15%) .

Advanced Research Questions

Q. How can structural modifications to this compound improve its selectivity for α1A-adrenergic receptors while minimizing off-target effects?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between N-oxide and receptor binding pockets. Compare binding energies of derivatives (e.g., alkyl chain modifications) .
  • In Vitro Assays : Measure receptor affinity using radioligand displacement (e.g., <sup>3</sup>H-prazosin) in HEK293 cells expressing α1A/α1B subtypes.
  • Contradiction Resolution : If in vitro potency conflicts with in vivo efficacy, evaluate tissue penetration and plasma protein binding via equilibrium dialysis .

Q. What statistical approaches are appropriate for resolving contradictions in clinical trial data on this compound’s cardiovascular safety profile?

  • Methodological Answer :

  • Meta-Analysis : Pool data from randomized controlled trials (RCTs) using a random-effects model to account for heterogeneity. Stratify by patient comorbidities (e.g., hypertension) and adjust for covariates via multivariate regression .
  • Sensitivity Analysis : Exclude studies with high risk of bias (e.g., non-blinded trials) to assess robustness of safety conclusions.
  • Reporting : Use Forest plots to visualize risk ratios (RR) for adverse events (e.g., hypotension) and GRADE criteria to rate evidence quality .

Q. How can researchers design preclinical studies to address discrepancies between this compound’s in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Establish correlations between plasma N-oxide concentrations and urinary flow rate improvements in animal models. Incorporate time-lagged effects if metabolite accumulation occurs .
  • Tissue Distribution Studies : Use autoradiography or MALDI imaging to quantify N-oxide levels in prostate tissue versus plasma.
  • Mechanistic Probes : Co-administer transporter inhibitors (e.g., probenecid for OATs) to evaluate uptake barriers .

Q. What computational tools are effective for predicting this compound’s interactions with off-target enzymes (e.g., CYP2D6)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate N-oxide binding to CYP2D6 over 100 ns trajectories using GROMACS. Analyze root-mean-square deviation (RMSD) to assess stability .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for metabolic reactions (e.g., hydroxylation) at the enzyme’s active site.
  • Validation : Compare predictions with in vitro CYP inhibition assays (e.g., fluorogenic substrates) .

Methodological Best Practices

  • Data Reproducibility : Include raw chromatograms, spectral data, and statistical code in supplementary materials to enable replication .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
  • Interdisciplinary Collaboration : Partner with computational chemists for structure optimization and clinical pharmacologists for translational insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.